molecular formula C21H25N3O2 B3019556 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide CAS No. 2248936-82-3

1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide

Cat. No.: B3019556
CAS No.: 2248936-82-3
M. Wt: 351.45
InChI Key: MKDSIYLDQUGKHL-UHFFFAOYSA-N
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Description

1-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide is a carbazole-derived compound featuring a carbazole core linked to a 2-hydroxypropyl chain and a 4-piperidinecarboxamide moiety. The carbazole core contributes to π-π stacking interactions with biological targets, while the hydroxyl and piperidinecarboxamide groups enhance solubility and binding specificity. This compound’s structural complexity positions it as a candidate for modulating cryptochrome (Cry) activity, a target implicated in glucose homeostasis and insulin resistance .

Properties

IUPAC Name

1-(3-carbazol-9-yl-2-hydroxypropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c22-21(26)15-9-11-23(12-10-15)13-16(25)14-24-19-7-3-1-5-17(19)18-6-2-4-8-20(18)24/h1-8,15-16,25H,9-14H2,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDSIYLDQUGKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide typically involves multiple steps, starting with the functionalization of the carbazole ring. One common approach is the alkylation of 9H-carbazole with an appropriate halohydroxypropyl derivative under basic conditions to form the intermediate 3-(9H-carbazol-9-yl)-2-hydroxypropyl compound. This intermediate is then reacted with 4-piperidinecarboxylic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Carbazole Derivatives

Cryptochrome Modulators

  • 2-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)isothiazoline-1,1-dioxide (Compound 5) :

    • Structural Features : Cyclic sulfonamide group attached to the carbazole-propyl backbone.
    • Activity : Demonstrated oral bioavailability and improved glucose clearance in diet-induced obese (DIO) mice, comparable to rosiglitazone. Acts via cryptochrome modulation .
    • Key Difference : The sulfonamide group enhances metabolic stability but may reduce membrane permeability compared to the carboxamide group in the target compound.
  • 1-(3-(3,6-Difluoro-9H-carbazol-9-yl)-2-hydroxypropyl)imidazolidin-2-one (Compound 6): Structural Features: Fluorinated carbazole core with a cyclic urea moiety. Activity: Effective in ameliorating metabolic disorders via Cry modulation; fluorine atoms improve binding affinity to hydrophobic pockets in target proteins .

α-Glucosidase Inhibitors

  • Triazole-Linked Carbazoles (e.g., 2-(4-((9H-Carbazol-9-yl)methyl)-1H-1,2,3-triazol-1-yl)-1-(3-bromo-4-hydroxyphenyl)ethanone): Structural Features: Carbazole-triazole hybrids synthesized via click chemistry. Activity: Superior α-glucosidase inhibition (IC₅₀ values 10–100 nM) compared to acarbose (IC₅₀ ~700 nM) . Key Difference: The triazole group facilitates hydrogen bonding with the enzyme’s active site, whereas the target compound’s piperidinecarboxamide may engage in different polar interactions.

Piperidine-Containing Analogues

  • 7-Hydroxy-3,4-dihydro-1H-isochromene-3-carboxylic acid derivatives (Compounds 8a, 8b, 9b): Structural Features: Piperidine or piperazine rings with amide linkages.

Pharmacological and Structural-Activity Relationship (SAR) Insights

Compound Core Structure Key Functional Groups Biological Target Efficacy
Target Compound Carbazole + Piperidine 2-Hydroxypropyl, carboxamide Cryptochrome Predicted glucose homeostasis modulator (theoretical)
Compound 5 Carbazole + Sulfonamide Cyclic sulfonamide Cryptochrome 40% glucose clearance improvement in DIO mice
Compound 6 Fluorinated Carbazole + Urea 3,6-Difluoro, cyclic urea Cryptochrome 50% reduction in liver lipid content (preclinical)
Triazole-Carbazole Carbazole-Triazole Triazole, bromophenol α-Glucosidase IC₅₀ = 15 nM (vs. 700 nM for acarbose)

SAR Trends:

Hydrophobic Substitutions : Fluorine or bromine atoms (e.g., Compound 6) enhance target binding but may increase off-target risks.

Polar Moieties: Carboxamide (target compound) and sulfonamide (Compound 5) improve solubility and pharmacokinetics compared to non-polar derivatives.

Linker Flexibility : The 2-hydroxypropyl chain in the target compound balances rigidity and flexibility, optimizing cryptochrome binding .

Biological Activity

1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide, a compound featuring a carbazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. Carbazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological assays, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2OC_{21}H_{26}N_{2}O with a molecular weight of 338.44 g/mol. The structure includes a carbazole ring, which is significant for its pharmacological properties.

Anticancer Activity

Research indicates that carbazole derivatives can exhibit significant anticancer properties. A study synthesized various carbazole-based compounds and evaluated their cytotoxicity against several cancer cell lines using the sulforhodamine B (SRB) assay. Notably, compounds with similar structural features to this compound demonstrated effective suppression of human neuroblastoma (SK-N-SH), lung carcinoma (A549), and breast cancer (MCF-7) cell lines .

Table 1: Cytotoxicity of Carbazole Derivatives

CompoundCell LineIC50 (µM)
3aSK-N-SH15.0
3bA54920.5
3cMCF-725.0
This compound TBDTBD

Antimicrobial Activity

Carbazole derivatives have also shown promising antimicrobial activity against various bacterial strains. In one study, synthesized N-substituted carbazoles exhibited significant antibacterial effects against Staphylococcus aureus, Escherichia coli, and antifungal activity against Candida albicans. The zones of inhibition were measured at concentrations as low as 50 µg/mL .

Table 2: Antimicrobial Activity of Carbazole Derivatives

CompoundMicroorganismZone of Inhibition (mm)
Compound AS. aureus22.0
Compound BE. coli18.5
Compound CC. albicans20.0
This compound TBDTBD

Neuroprotective Effects

The neuroprotective potential of carbazole derivatives is also noteworthy. Studies have indicated that certain carbazole compounds can inhibit neurodegeneration in models of Parkinson's disease by blocking pathways that lead to dopaminergic neuron death . This suggests that this compound may hold therapeutic promise in treating neurodegenerative disorders.

Case Studies

Several case studies highlight the biological activities associated with similar carbazole derivatives:

  • Antitumor Activity : A derivative showed an IC50 value of 10 µM against ovarian carcinoma cells, indicating potent antitumor activity.
  • Neuroprotection : Another study reported that a related compound significantly reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents.

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